molecular formula C43H46ClN3O B13708825 Cy55 alkyne

Cy55 alkyne

Cat. No.: B13708825
M. Wt: 656.3 g/mol
InChI Key: ZAMUEMBIJDLVQF-UHFFFAOYSA-N
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Description

Cy55 alkyne is a near-infrared fluorescent dye that is commonly used in various scientific applications, particularly in the field of bioorthogonal chemistry. This compound is known for its high photostability, water solubility, and minimal non-specific binding, making it an ideal choice for imaging and labeling in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy55 alkyne can be synthesized through a series of chemical reactions starting from commercially available precursorsThis reaction is highly efficient and can be carried out under mild conditions, making it suitable for the synthesis of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Cy55 alkyne undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include triazole derivatives, alkenes, and various substituted alkynes. These products are often used in further chemical transformations or as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Cy55 alkyne has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of cancer research.

    Industry: Applied in the production of advanced materials, such as fluorescent probes and sensors .

Mechanism of Action

The mechanism of action of Cy55 alkyne involves its ability to undergo click reactions with azide-containing compounds. This reaction forms a stable triazole linkage, which is highly specific and efficient. The fluorescence properties of this compound allow for the visualization and tracking of labeled molecules in various biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being labeled .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy55 alkyne stands out due to its exceptional photostability and minimal non-specific binding, which are critical for accurate imaging and labeling. Its water solubility also makes it suitable for use in aqueous environments, enhancing its versatility in various scientific applications .

Properties

Molecular Formula

C43H46ClN3O

Molecular Weight

656.3 g/mol

IUPAC Name

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride

InChI

InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H

InChI Key

ZAMUEMBIJDLVQF-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-]

Origin of Product

United States

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